molecular formula C15H20ClNO2 B5671317 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide CAS No. 301226-20-0

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Cat. No. B5671317
CAS RN: 301226-20-0
M. Wt: 281.78 g/mol
InChI Key: LOOMXVOOADAMGI-UHFFFAOYSA-N
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Description

"2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" is a compound that is part of a broader category of organic compounds known for their various chemical and physical properties. Research into similar compounds has revealed insights into their synthesis, molecular structure, and potential applications in various fields excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" involves detailed organic synthesis routes. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been synthesized and characterized by X-ray powder diffraction, indicating their potential as pesticides (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate, reveals detailed insights into the arrangement of atoms and the spatial configuration, which are crucial for understanding the compound's chemical behavior (Lei Gao, Zong-Shan Ma, & H. Yan, 2015).

Chemical Reactions and Properties

Chemical properties of related compounds involve interactions and reactions that define their stability, reactivity, and potential use in various applications. For example, the chlorination of dimethylphenols has been studied to understand the reactions and properties of polysubstituted cyclohexenones and cyclohexenones (M. P. Hartshorn, R. Martyn, W. Robinson, & J. Vaughan, 1986).

Physical Properties Analysis

The physical properties of compounds similar to "2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide" include their melting points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications.

Chemical Properties Analysis

Chemical properties analysis includes understanding the compound's reactivity with other chemicals, stability under various conditions, and potential for forming new compounds through chemical reactions. Experimental and quantum chemical investigations of related compounds provide insights into their structural, thermodynamical, and vibrational characteristics, helping to predict their behavior in chemical reactions (V. Arjunan, M. Kalaivani, S. Sakiladevi, C. Carthigayan, & S. Mohan, 2012).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMXVOOADAMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204953
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

301226-20-0
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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